(S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a chiral compound characterized by the presence of a trifluoromethyl group attached to the indene structure. Its molecular formula is and it has a molecular weight of 237.65 g/mol. The compound exhibits significant interest due to its unique structural features and potential biological activities.
The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making this compound a candidate for various pharmaceutical applications. The indene moiety contributes to its aromatic characteristics, which can influence its reactivity and interaction with biological systems.
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. Specific studies on (S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine have suggested potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier .
The compound's unique structure may also contribute to its activity as an inhibitor of certain enzymes or receptors, although detailed studies on its specific biological targets are still necessary.
Several synthetic pathways exist for the preparation of (S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine:
(S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has potential applications in various fields:
Interaction studies involving (S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine focus on its binding affinities with biological targets. Preliminary data suggest that this compound may interact with certain neurotransmitter receptors or enzymes involved in metabolic pathways. Further studies are required to elucidate these interactions and their implications for drug design.
Several compounds share structural similarities with (S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | 68755-41-9 | 0.98 | Different position of trifluoromethyl group |
| 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | 808756-84-5 | 0.98 | Variation in trifluoromethyl positioning |
| (R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | 1213068-45-1 | 0.95 | Different stereochemistry |
| (S)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ammonium hydrochloride | 1212909-10-8 | 0.98 | Structural variation with ammonium salt |
These compounds illustrate variations in the position of the trifluoromethyl group and stereochemistry, highlighting how these changes can influence their chemical properties and biological activities. The unique combination of features found in (S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amines sets it apart from these similar compounds and underscores its potential utility in research and application.